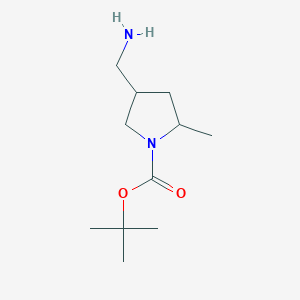

Tert-butyl 4-(aminomethyl)-2-methylpyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(aminomethyl)-2-methylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-8-5-9(6-12)7-13(8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMYUWTDLNUMEGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN1C(=O)OC(C)(C)C)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374655-49-8 | |

| Record name | tert-butyl 4-(aminomethyl)-2-methylpyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(aminomethyl)-2-methylpyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 4-(aminomethyl)pyrrolidine-1-carboxylate with methyl iodide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution of the methyl group onto the pyrrolidine ring .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(aminomethyl)-2-methylpyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carboxylate group to an alcohol.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, alcohols, and various substituted pyrrolidines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Material Science

Overview:

The compound is utilized in the development of materials that require enhanced solubility and reduced aggregation. This is particularly important in the fabrication of organic electronic devices.

Applications:

- Organic Light-Emitting Diodes (OLEDs): The tert-butyl group improves solubility, facilitating the incorporation of the compound into polymers or small molecules used in OLEDs. Techniques like spin-coating are employed to create thin films from these materials.

| Material | Performance Metric | Results |

|---|---|---|

| OLEDs | External Quantum Efficiency (EQE) | Higher EQE reported with compound inclusion |

Case Studies:

Research indicates that devices incorporating this compound exhibit improved performance metrics compared to those without it, emphasizing its utility in next-generation electronic applications.

Biochemistry

Overview:

In biochemistry, (2R,4S)-tert-butyl 4-(aminomethyl)-2-methylpyrrolidine-1-carboxylate serves as a modifying agent for proteins and peptides.

Applications:

- Protein Modification: The compound's unique reactivity allows it to introduce a tert-butyl group into biomolecules, which can be detected or used as a probe in various assays.

| Modification Type | Target Molecule | Outcome |

|---|---|---|

| Protein | Various proteins | Insights into structure and interactions |

Case Studies:

Studies have shown that modifications using this compound can significantly enhance our understanding of protein structures and their interactions with other biomolecules, aiding in drug design and therapeutic development.

Organic Synthesis

Overview:

The compound acts as an intermediate in the synthesis of various bioactive molecules within the pharmaceutical industry.

Applications:

- Pharmaceutical Development: It is crucial for synthesizing complex molecules that exhibit biological activity. The unique functional groups and stereochemical configuration provide distinct properties beneficial for drug design.

| Synthesis Type | Target Compound | Significance |

|---|---|---|

| Intermediate | Bioactive pharmaceuticals | Key role in developing new therapeutic agents |

Case Studies:

Research has highlighted its potential to interact with specific biological targets, which is essential for understanding pharmacological properties and developing new drugs .

Mechanism of Action

The mechanism of action of tert-butyl 4-(aminomethyl)-2-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Key Findings:

- Ring Size Effects : The 5-membered pyrrolidine ring (vs. piperidine) confers greater conformational rigidity, impacting binding affinity in enzyme inhibition .

- Substituent Influence: The 4-aminomethyl group in the target compound enhances nucleophilicity compared to the 4-amino group in its analog, favoring alkylation reactions. The hydroxymethyl group in the hydrochloride derivative improves aqueous solubility, critical for in vivo bioavailability .

- Stereochemical Specificity : The (2R,4S) configuration in the analog ensures precise molecular recognition in antiviral targets, whereas the target compound’s undefined stereochemistry may limit enantioselective applications.

Pharmacological Relevance

- The target compound’s methyl group at the 2-position increases lipophilicity (clogP ~1.8 vs. ~0.5 for the hydroxymethyl analog), enhancing blood-brain barrier penetration in preclinical CNS drug candidates.

- The analog’s hydroxymethyl group participates in hydrogen bonding with viral protease active sites (e.g., SARS-CoV-2 Mpro), a feature absent in the target compound .

Biological Activity

Tert-butyl 4-(aminomethyl)-2-methylpyrrolidine-1-carboxylate, a compound with a unique pyrrolidine structure, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a tert-butyl group, an amino group, and a carboxylate functional group attached to a pyrrolidine ring. This configuration contributes to its solubility and reactivity, which are critical for its biological interactions.

1. Antimicrobial Properties

Recent studies have indicated that compounds similar in structure to this compound exhibit antimicrobial activity. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential enzymes necessary for bacterial survival .

2. Neuroprotective Effects

Research has demonstrated that this compound may possess neuroprotective properties. In vitro studies showed that it could inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer’s disease. The compound also exhibited protective effects on astrocyte cells against amyloid-induced toxicity by reducing inflammation markers such as TNF-α and IL-6 .

3. Enzyme Inhibition

The compound has been investigated for its ability to inhibit key enzymes related to neurodegenerative diseases. For instance, it has shown potential as an inhibitor of acetylcholinesterase and β-secretase, which are critical targets in the treatment of Alzheimer’s disease .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Binding Affinity : The amino group facilitates binding to enzyme active sites, thereby inhibiting their function.

- Cellular Uptake : The lipophilic nature of the tert-butyl group enhances membrane permeability, allowing the compound to reach intracellular targets effectively.

- Modulation of Signaling Pathways : By inhibiting enzyme activity, the compound can alter signaling pathways involved in cell survival and apoptosis .

Case Studies

- In Vitro Studies : A study assessing the effects of this compound on astrocyte viability found that the compound improved cell survival in the presence of amyloid-beta peptides. Specifically, it increased cell viability from 43.78% to 62.98% when co-administered with amyloid-beta .

- In Vivo Models : In animal models simulating Alzheimer’s disease, the compound demonstrated moderate protective effects against oxidative stress induced by scopolamine administration. It reduced malondialdehyde (MDA) levels significantly compared to control groups .

Comparative Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.